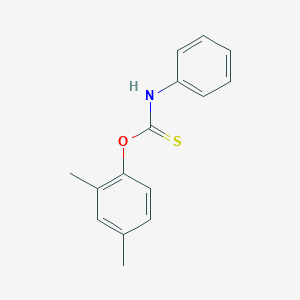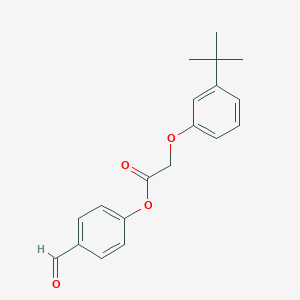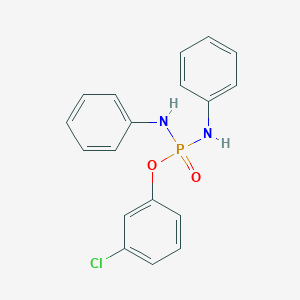
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone is a chemical compound with the molecular formula C19H18Cl2NO. It is a member of the piperidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate 4-chlorobenzylideneacetone. This intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
Uniqueness
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H19Cl2NO |
|---|---|
Poids moléculaire |
348.3g/mol |
Nom IUPAC |
2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Cl2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3 |
Clé InChI |
HZJRRCMQPKSHRC-UHFFFAOYSA-N |
SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![isopropyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoate](/img/structure/B458926.png)
![3-bromo-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458927.png)
![2-tert-butyl-5-{5-(2-tert-butyl-2H-tetraazol-5-yl)-3-[2-(2-tert-butyl-2H-tetraazol-5-yl)ethyl]-3-nitropentyl}-2H-tetraazole](/img/structure/B458928.png)

![13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458932.png)






